Cas no 4728-07-8 ((1,3-dioxan-5-yl)methanol)

(1,3-dioxan-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxan-5-ylmethanol
- SureCN712274; AR-1B7089; KST-1A9361; AC1Q7CAW; NSC139453; AC1L5ZV3; (1,3-dioxan-5-yl)methanol; 1,3-dioxane-5-methanol; 5-hydroxymethyl-1,3-dioxane; CTK1D7673; AG-K-65950;
- (1,3-dioxan-5-yl)methanol
- HILNBNGLDIFMAH-UHFFFAOYSA-N
- NSC139453
- SCHEMBL712274
- 5-hydroxymethyl-1,3-dioxane
- 4728-07-8
- DB-267531
- NSC-139453
- 1,3-Dioxane-5-methanol
- EN300-134574
- DTXSID30300863
-
- インチ: InChI=1S/C5H10O3/c6-1-5-2-7-4-8-3-5/h5-6H,1-4H2
- InChIKey: HILNBNGLDIFMAH-UHFFFAOYSA-N
- ほほえんだ: C1C(COCO1)CO
計算された属性
- せいみつぶんしりょう: 118.063
- どういたいしつりょう: 118.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 58.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.102
- ふってん: 199.6°C at 760 mmHg
- フラッシュポイント: 91.3°C
- 屈折率: 1.433
- PSA: 38.69
- LogP: -0.40080
(1,3-dioxan-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134574-1.0g |
(1,3-dioxan-5-yl)methanol |
4728-07-8 | 95% | 1g |
$971.0 | 2023-05-25 | |
Enamine | EN300-134574-0.5g |
(1,3-dioxan-5-yl)methanol |
4728-07-8 | 95% | 0.5g |
$758.0 | 2023-05-25 | |
Enamine | EN300-134574-0.25g |
(1,3-dioxan-5-yl)methanol |
4728-07-8 | 95% | 0.25g |
$481.0 | 2023-05-25 | |
Enamine | EN300-134574-2.5g |
(1,3-dioxan-5-yl)methanol |
4728-07-8 | 95% | 2.5g |
$1903.0 | 2023-05-25 | |
Enamine | EN300-134574-50mg |
(1,3-dioxan-5-yl)methanol |
4728-07-8 | 95.0% | 50mg |
$226.0 | 2023-09-30 | |
Aaron | AR01UP1E-5g |
1,3-Dioxane-5-methanol |
4728-07-8 | 95% | 5g |
$3897.00 | 2023-12-15 | |
Aaron | AR01UP1E-10g |
1,3-Dioxane-5-methanol |
4728-07-8 | 95% | 10g |
$5767.00 | 2023-12-15 | |
Aaron | AR01UP1E-250mg |
1,3-Dioxane-5-methanol |
4728-07-8 | 95% | 250mg |
$687.00 | 2025-02-14 | |
Aaron | AR01UP1E-500mg |
1,3-Dioxane-5-methanol |
4728-07-8 | 95% | 500mg |
$1068.00 | 2025-02-14 | |
1PlusChem | 1P01UOT2-1g |
1,3-Dioxane-5-methanol |
4728-07-8 | 95% | 1g |
$1262.00 | 2024-05-01 |
(1,3-dioxan-5-yl)methanol 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(1,3-dioxan-5-yl)methanolに関する追加情報
Chemical Profile of (1,3-dioxan-5-yl)methanol (CAS No. 4728-07-8)
(1,3-dioxan-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 4728-07-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol features a dioxane ring substituted with a hydroxymethyl group at the 5-position, making it a versatile intermediate in synthetic chemistry. The unique structural motif of this compound has garnered attention for its potential applications in drug development, material science, and industrial processes.
The molecular structure of (1,3-dioxan-5-yl)methanol consists of a six-membered oxygen-containing heterocycle connected to a methanol side chain. This configuration imparts both flexibility and reactivity to the molecule, enabling its participation in a wide array of chemical transformations. The presence of the hydroxymethyl group at the 5-position of the dioxane ring enhances its utility as a building block in organic synthesis, particularly in the construction of more complex molecules.
In recent years, research into (1,3-dioxan-5-yl)methanol has been driven by its potential role in pharmaceutical applications. The dioxane moiety is known for its stability and compatibility with biological systems, while the hydroxymethyl group provides a reactive site for further functionalization. These characteristics make it an attractive candidate for the synthesis of bioactive compounds, including potential drug candidates.
One of the most promising areas of research involving (1,3-dioxan-5-yl)methanol is its use as a precursor in the development of novel therapeutic agents. Studies have demonstrated its utility in constructing scaffolds for small-molecule drugs that target various biological pathways. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory responses and metabolic disorders. The ability to modify the dioxane ring and hydroxymethyl group allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for drug efficacy.
The industrial significance of (1,3-dioxan-5-yl)methanol extends beyond pharmaceuticals. Its structural features make it a valuable intermediate in the synthesis of polymers and specialty chemicals. The dioxane ring contributes to thermal stability and mechanical strength when incorporated into polymer backbones, while the hydroxymethyl group can serve as a site for cross-linking or further functionalization. These properties are particularly relevant in the development of advanced materials used in coatings, adhesives, and high-performance plastics.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of (1,3-dioxan-5-yl)methanol. Catalytic processes have been developed to streamline its preparation from readily available starting materials, reducing costs and improving yields. Additionally, green chemistry principles have been applied to minimize waste and energy consumption during its synthesis. These innovations have made it more feasible to incorporate this compound into large-scale production processes.
The chemical reactivity of (1,3-dioxan-5-yl)methanol allows for diverse functionalization strategies. The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, or reduction to form alkanes or alcohols depending on the reaction conditions. The dioxane ring can also be modified through various electrophilic or nucleophilic substitutions, enabling the introduction of additional functional groups at different positions. This flexibility makes it a powerful tool for constructing complex molecular architectures.
In conclusion, (1,3-dioxan-5-yl)methanol (CAS No. 4728-07-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists working on drug development and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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